molecular formula C21H19F2NO4 B12287554 (S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one

(S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one

Cat. No.: B12287554
M. Wt: 387.4 g/mol
InChI Key: SJRVUCOOQMMMJY-UHFFFAOYSA-N
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Description

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, an oxiranyl ring, and an oxazolidinone core, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxiranyl Ring: This can be achieved through the epoxidation of a suitable alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA).

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with an appropriate nucleophile.

    Construction of the Oxazolidinone Core: This is typically done through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 can undergo various chemical reactions, including:

    Oxidation: The oxiranyl ring can be oxidized to form diols using reagents like osmium tetroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism by which (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 exerts its effects involves its interaction with specific molecular targets. The oxiranyl ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (4S)-3-[(2R)-2-[(2R)-2-(2,4-Dichlorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone: Similar structure but with chlorine atoms instead of fluorine.

    (4S)-3-[(2R)-2-[(2R)-2-(2,4-Dibromophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 imparts unique properties such as increased metabolic stability and enhanced binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4 g/mol

IUPAC Name

4-benzyl-3-[2-[2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3

InChI Key

SJRVUCOOQMMMJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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